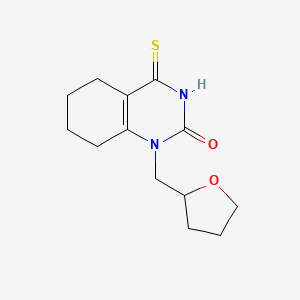![molecular formula C17H26N6O B2656544 3-methyl-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide CAS No. 1021094-00-7](/img/structure/B2656544.png)
3-methyl-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-methyl-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide” is a complex organic molecule. It is related to a class of compounds known as pyrimidines, which are six-membered heterocyclic compounds containing two nitrogen atoms . Pyrimidines are key components of many important biomolecules, including the nucleic acids DNA and RNA .
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For example, a related compound was synthesized by reacting chalcone with guanidine hydrochloride . The synthesis of these types of compounds often requires specialized knowledge and techniques in organic chemistry .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex, given the presence of multiple functional groups including a pyrimidine ring and a piperidine ring . These rings are likely to contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex and varied, depending on the specific conditions and reagents used. For example, a related compound was found to undergo a variety of reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, a related compound was found to be a white powder with a melting point of 85-87°C .科学的研究の応用
Synthesis and Biological Evaluation
Synthesis of Pyrimidine Linked Heterocyclics
Microwave irradiative cyclocondensation techniques have been employed to prepare pyrimidine linked heterocyclic compounds, showcasing their potential in insecticidal and antibacterial applications. These compounds, including various pyrimidine derivatives, exhibit significant biological activity, underscoring their utility in addressing agricultural pests and microbial infections (Deohate & Palaspagar, 2020).
Antimicrobial Evaluation
Novel derivatives incorporating the pyrimidine ring have been synthesized and evaluated for their antimicrobial efficacy. These studies highlight moderate antibacterial activity, indicating the potential use of these compounds in developing new antimicrobial agents (Farag, Kheder, & Mabkhot, 2009).
Anticancer and Anti-Inflammatory Agents
A series of novel pyrazolopyrimidines derivatives have been synthesized, demonstrating significant anticancer and anti-inflammatory properties. This research signifies the importance of these compounds in developing new therapeutic agents for cancer and inflammation (Rahmouni et al., 2016).
Antiproliferative Activity
Derivatives of the pyrido[1,2-a]pyrimidin-4-one have been synthesized and tested for their antiproliferative effects against various human cancer cell lines. These studies suggest the potential of these compounds as anticancer agents, with some derivatives showing promising activity (Mallesha et al., 2012).
Antiviral and Cytotoxic Agents
Development of Antiviral and Cytotoxic Compounds
Research focusing on the synthesis of heterocyclic compounds with potential antiviral and cytotoxic effects has been conducted. This includes the development of compounds with broad-spectrum antitumor activity, highlighting their applicability in antiviral and cancer therapeutics (El-Subbagh et al., 2000).
将来の方向性
特性
IUPAC Name |
3-methyl-N-[2-(4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N6O/c1-13(2)10-15(24)18-6-9-23-17-14(11-21-23)16(19-12-20-17)22-7-4-3-5-8-22/h11-13H,3-10H2,1-2H3,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHORYFSGYKLATO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NCCN1C2=C(C=N1)C(=NC=N2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-chlorophenyl)-6-(3-phenylpropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2656462.png)
![2-cyano-3-[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2656463.png)
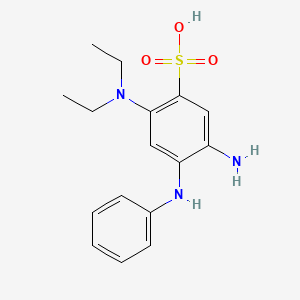
![N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2656467.png)
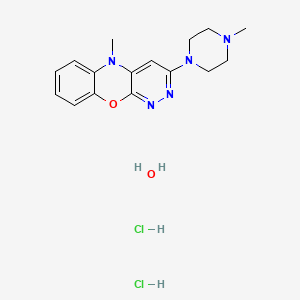
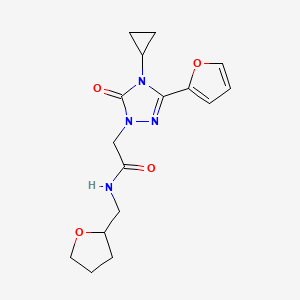

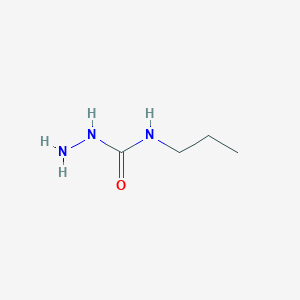
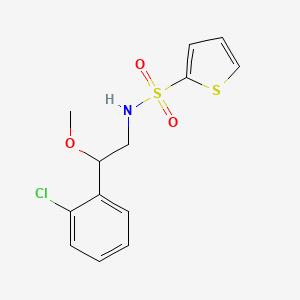
![4-({[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2656478.png)

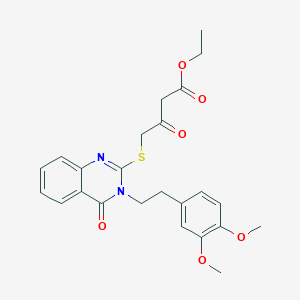
![N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2656483.png)
